1,1,1,2,2,3,3,4,4,5,5-Undecafluorohexane

Description

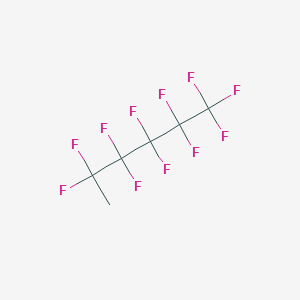

Structure

2D Structure

3D Structure

Properties

CAS No. |

188190-34-3 |

|---|---|

Molecular Formula |

C5F11CH3 C6H3F11 |

Molecular Weight |

284.07 g/mol |

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5-undecafluorohexane |

InChI |

InChI=1S/C6H3F11/c1-2(7,8)3(9,10)4(11,12)5(13,14)6(15,16)17/h1H3 |

InChI Key |

PNARBYBREBHBLC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Advanced Analytical Characterization of 1,1,1,2,2,3,3,4,4,5,5 Undecafluorohexane

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to elucidating the precise molecular structure of 1,1,1,2,2,3,3,4,4,5,5-undecafluorohexane. By probing the interactions of the molecule with electromagnetic radiation, techniques such as vibrational spectroscopy, nuclear magnetic resonance, and mass spectrometry provide complementary information, leading to an unambiguous identification.

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation of Fluorocarbons

Infrared (IR) Spectroscopy: The IR spectrum of highly fluorinated alkanes is dominated by intense absorption bands corresponding to carbon-fluorine bond stretching. wikipedia.org For this compound, the C-F stretching region, typically found between 1000 and 1360 cm⁻¹, is expected to be complex. wikipedia.org The presence of multiple fluorine atoms on the same carbon atoms (geminal fluorines in CF₃ and CF₂ groups) leads to the splitting of the C-F stretching band into symmetric and asymmetric modes. wikipedia.org The terminal CF₃ group and the internal -CF₂- groups will each have characteristic symmetric and asymmetric stretching frequencies. The C-H stretch from the terminal -CH₂- group and the C-C backbone stretches will also be present but may be obscured by the very strong C-F absorptions. wikipedia.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While C-F stretching vibrations are also Raman active, the symmetric vibrations of the perfluorinated carbon backbone are often more prominent. For perfluoroalkanes, key Raman spectral features are often observed at lower frequencies, with characteristic bands appearing around 300, 380, and 785 cm⁻¹, which are associated with the fluorinated alkyl chain. acs.org These bands can serve as fingerprint vibrations for the fluorinated moiety of the molecule. acs.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Notes |

|---|---|---|---|

| C-F Asymmetric & Symmetric Stretch (CF₃, CF₂) | 1000 - 1360 | IR | Very strong, broad, and complex absorption region. wikipedia.org |

| C-H Stretch (CH₂) | 2960 - 2850 | IR/Raman | May be weak in IR compared to C-F stretches. |

| C-C Stretch (Fluorinated Backbone) | ~785 | Raman | Characteristic feature for fluorinated alkyl chains. acs.org |

| CF₂ Bending/Wagging/Twisting | ~300, ~380 | Raman | Key low-frequency modes for fluorinated chains. acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Compounds

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of fluorine-containing compounds. The ¹⁹F nucleus is ideal for NMR due to its 100% natural abundance and high sensitivity. wikipedia.org

¹⁹F NMR: The ¹⁹F NMR spectrum provides distinct signals for fluorine atoms in different chemical environments. The chemical shifts are highly sensitive to the local electronic environment, resulting in a very wide spectral dispersion of about 800 ppm, which minimizes signal overlap. wikipedia.org For this compound, distinct resonances are expected for the terminal -CF₃ group and the four different -CF₂- groups. Typical chemical shift ranges for organofluorine compounds are -50 to -70 ppm for CF₃ groups and +80 to +140 ppm for -CF₂- groups, relative to CFCl₃. wikipedia.orgucsb.edu Spin-spin coupling between non-equivalent fluorine nuclei (J-coupling) provides valuable connectivity information.

¹³C NMR: In proton-decoupled ¹³C NMR spectra of fluorinated compounds, the carbon signals are split into multiplets due to coupling with neighboring fluorine atoms (¹JCF, ²JCF, etc.). blogspot.com While this complicates the spectrum, it provides crucial information about which carbons are bonded to fluorine. The one-bond coupling constants (¹JCF) are typically large. The carbon of the terminal -CH₂- group will appear as a singlet (or triplet if coupled to deuterium (B1214612) from the solvent), while the fluorinated carbons will show complex splitting patterns due to coupling with the attached and adjacent fluorine atoms. blogspot.com

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| ¹⁹F | -CF₃ | -50 to -70 | Triplet | Coupling to adjacent -CF₂- group. |

| ¹⁹F | -CF₂- | +80 to +140 | Multiplets | Each of the four CF₂ groups will be chemically distinct and show complex coupling to neighboring CF₂/CF₃ groups. ucsb.edu |

| ¹³C | -CF₃ | ~110-125 | Quartet (due to ¹JCF) | Further splitting from ²JCF is possible. |

| ¹³C | -CF₂- | ~105-120 | Triplet (due to ¹JCF) | Additional splitting from coupling to other fluorines. |

| ¹³C | -CH₂- | ~60-70 | Singlet | Position influenced by neighboring fluorinated carbons. |

Mass Spectrometry (MS) for Molecular Structure and Isomer Identification

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers structural clues through the analysis of its fragmentation patterns.

For perfluoroalkanes and highly fluorinated compounds, electron ionization (EI) often leads to extensive fragmentation, and the molecular ion peak (M⁺) may be of very low abundance or completely absent. nist.govnist.gov A common feature in the mass spectra of perfluoroparaffins is the presence of the CF₃⁺ ion (m/z = 69) as the most abundant peak (base peak). nist.govnist.gov

The fragmentation of this compound would be expected to proceed through characteristic losses of fluorine atoms and fluoroalkyl radicals. A prominent series of perfluoroalkyl ions with the general formula [CₙF₂ₙ₊₁]⁺ is typically observed, resulting from C-C bond cleavages along the chain. fluorine1.rufluorine1.ru Another, less intense series of ions may arise from the initial loss of a fluorine atom followed by successive eliminations of difluorocarbene (:CF₂). fluorine1.rufluorine1.ru The specific pattern of these fragment ions can help differentiate isomers.

| m/z | Possible Ion Structure | Fragmentation Pathway |

|---|---|---|

| 69 | [CF₃]⁺ | Base peak, cleavage of C-C bond. nist.gov |

| 119 | [C₂F₅]⁺ | Cleavage of C-C bond. |

| 169 | [C₃F₇]⁺ | Cleavage of C-C bond. |

| 219 | [C₄F₉]⁺ | Cleavage of C-C bond. |

| 269 | [C₅F₁₁]⁺ | Cleavage of C-C bond. |

| 281 | [M - F]⁺ or [C₆F₁₁H₂]⁺ | Loss of a fluorine atom from the molecular ion. |

Chromatographic Separation and Detection Methodologies

Chromatographic methods are indispensable for isolating this compound from reaction mixtures or environmental samples and for distinguishing it from its isomers. The choice between gas and liquid chromatography depends on the volatility of the compound and the complexity of the sample matrix.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Fluorocarbon Analysis

Given its expected volatility, Gas Chromatography (GC) is the premier technique for the analysis of this compound. When coupled with a mass spectrometer (GC-MS), it allows for both separation and definitive identification.

The choice of GC column is critical. While standard non-polar columns (e.g., 5% phenyl polysiloxane) can be used, semi-polar columns, such as those containing cyanopropylphenyl phases (e.g., DB-624), often provide better separation for halogenated compounds. nih.gov The retention time on a given column is a characteristic property that aids in identification. The mass spectrometer detector provides mass spectra for the eluting peaks, which can be compared to library spectra or interpreted based on the fragmentation patterns discussed in section 3.1.3 for positive identification.

Liquid Chromatography (LC) Tandem Mass Spectrometry (MS/MS) for Complex Fluorinated Hexane (B92381) Mixtures

While GC-MS is ideal for volatile compounds, Liquid Chromatography (LC) is a powerful alternative, particularly for separating isomers of less volatile fluorinated compounds or for analyzing complex matrices that are incompatible with GC. The separation of structurally similar isomers, such as different isomers of fluorinated hexanes, can be challenging on standard reversed-phase columns like C18.

Fluorinated stationary phases, especially pentafluorophenyl (PFP) phases, offer unique selectivity for halogenated compounds. researchgate.netchromatographyonline.com These columns provide multiple retention mechanisms, including hydrophobic, dipole-dipole, π-π, and shape-selective interactions, which can resolve isomers that co-elute on C18 columns. researchgate.netrestek.com By carefully selecting the stationary phase and optimizing the mobile phase composition (typically mixtures of water with acetonitrile (B52724) or methanol), a successful separation of complex fluorinated hexane mixtures can be achieved. nih.govwaters.com Coupling LC with tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity for detection, enabling the quantification of individual isomers at very low concentrations. nih.gov

| Technique | Stationary Phase (Column) | Detector | Applicability |

|---|---|---|---|

| GC | 6% Cyanopropylphenyl / 94% Dimethyl polysiloxane | MS | Primary choice for analysis and quantification of the pure compound. nih.gov |

| LC | Pentafluorophenyl (PFP) | MS/MS | Separation of complex mixtures containing various fluorinated hexane isomers. researchgate.netchromatographyonline.com |

Advanced Separation Techniques for Perfluoroalkane Isomers

The separation of perfluoroalkane isomers presents a significant analytical challenge due to their similar physical and chemical properties. Traditional chromatographic methods often fall short in providing complete resolution of linear and branched isomers, which can exhibit different toxicological and environmental profiles. nih.gov Consequently, advanced separation techniques are essential for the accurate identification and quantification of individual isomers within a sample.

One promising approach is the use of pentafluorophenyl (PFP) stationary phases in high-performance liquid chromatography (HPLC). These phases offer unique selectivity for fluorinated compounds through dipole-dipole, π-π, and charge transfer interactions, which are not as prevalent with conventional alkyl chain phases. chromatographyonline.com A method developed for the analysis of 30 perfluorinated compounds (PFCs), including isomers of perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), demonstrated superior separation on a Hypersil GOLD PFP column compared to a standard reversed-phase column. chromatographyonline.com This enhanced separation is crucial for resolving the complex mixtures that can arise from different synthesis methods like electrochemical fluorination and telomerization, the latter of which produces both linear and branched isomers. chromatographyonline.com

Another powerful technique for the rapid separation of isomers is differential mobility spectrometry (DMS), often coupled with mass spectrometry (MS). nih.gov DMS separates gas-phase ions based on their different mobilities in a high electric field, a process that occurs in milliseconds. nih.gov This technique has been successfully applied to the separation of PFOA and PFOS isomers, including those that differ by the position of a single perfluoromethyl group. nih.gov The resolution of isomeric peaks can be significantly enhanced by optimizing the DMS carrier gas, with a 50:50% He:N2 mixture showing over 200% and 500% improvement for PFOA and PFOS isomers, respectively, compared to 100% N2. nih.gov

| Technique | Principle | Advantages | Application Example | Reference |

|---|---|---|---|---|

| HPLC with PFP Column | Utilizes dipole-dipole, π-π, and charge transfer interactions for enhanced selectivity of fluorinated compounds. | Improved separation of co-eluting isomers compared to traditional reversed-phase columns. | Separation of 30 PFCs, including PFOA and PFOS isomers. | chromatographyonline.com |

| Differential Mobility Spectrometry-Mass Spectrometry (DMS-MS) | Separates gas-phase ions based on their differential mobility in a high electric field. | Rapid separation (milliseconds); high resolution of linear and branched isomers. | Separation of PFOA and PFOS isomers differing by a single perfluoromethyl group. | nih.gov |

Chemometric Approaches in Fluorocarbon Mixture Analysis

The analysis of complex fluorocarbon mixtures often generates large and intricate datasets, particularly from spectroscopic techniques. Chemometrics, the application of statistical and mathematical methods to chemical data, provides powerful tools to extract meaningful information from this data. eurachem.org

Multivariate Data Analysis for Quantitative Composition Determination of Fluorocarbon Alcohols

Multivariate data analysis (MVA) is essential for understanding the relationships between multiple variables simultaneously. eurachem.org In the context of fluorocarbon alcohol mixtures, techniques like Principal Component Analysis (PCA) can be employed to reduce the dimensionality of the data and identify patterns. researchgate.net For instance, in the analysis of beer, which contains a complex mixture of alcohols and other compounds, PCA of FTIR and NMR data allowed for the separation of samples based on their alcoholic content and the identification of other discriminating components. researchgate.net This approach can be adapted to fluorocarbon alcohol mixtures to determine the quantitative composition by relating spectral data to the concentrations of individual components.

Application of Principal Component Regression (PCR) and Partial Least Squares (PLS) to Spectroscopic Data

When the goal is to build a predictive model for the concentration of components in a mixture from spectroscopic data, Principal Component Regression (PCR) and Partial Least Squares (PLS) are highly effective chemometric techniques. researchgate.netnih.gov Both methods are designed to handle multicollinearity, a common issue in spectroscopic data where variables (e.g., absorbances at different wavelengths) are highly correlated. researchgate.net

PCR first performs PCA on the independent variables (spectral data) to create a smaller set of uncorrelated principal components, and then uses these components in a regression model to predict the dependent variable (concentration). nih.gov PLS, on the other hand, is considered an improved version of PCR because it creates its components by considering both the independent and dependent variables, which can lead to more accurate prediction models with fewer components. nih.govmdpi.com These methods have been successfully used to resolve ternary mixtures of pesticides from their absorption spectra and are broadly applicable to the quantitative analysis of fluorocarbon mixtures. rsc.org

| Technique | Description | Key Advantage | Application | Reference |

|---|---|---|---|---|

| Principal Component Analysis (PCA) | A dimensionality reduction technique that transforms a large set of correlated variables into a smaller set of uncorrelated variables (principal components). | Identifies patterns and relationships in complex datasets. | Qualitative analysis of fluorocarbon mixtures and separation of samples based on composition. | researchgate.net |

| Principal Component Regression (PCR) | Combines PCA and multiple linear regression. It regresses the dependent variable on the principal components of the independent variables. | Handles multicollinearity in spectral data to build predictive models. | Quantitative determination of component concentrations from spectroscopic data. | researchgate.netnih.gov |

| Partial Least Squares (PLS) | A regression method that relates two data matrices, X (predictors) and Y (responses), by projecting the predicted variables and the observable variables to a new space. | Often provides more accurate predictions with fewer components than PCR by considering the response variable in component creation. | Quantitative determination of component concentrations from spectroscopic data, particularly in complex mixtures. | nih.govmdpi.com |

In-Situ Spectroscopic Analysis for Reaction Monitoring of Fluorination Processes

Monitoring fluorination reactions in real-time is crucial for optimizing reaction conditions, ensuring safety, and maximizing yield. In-situ spectroscopy allows for the continuous analysis of a reaction mixture without the need for sampling, providing immediate feedback on the progress of the reaction. spectroscopyonline.com

Techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are well-suited for in-situ monitoring. asahilab.co.jprsc.org For fluorination processes, ¹⁹F NMR is particularly powerful due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which allows for the clear differentiation of various fluorine-containing species. asahilab.co.jpresearchgate.net Real-time monitoring using in-line benchtop NMR has been used to optimize the synthesis of functionalized fluorinated products by enabling precise control over the dosing of gaseous reagents like fluoroform (CF₃H) and ensuring its complete consumption. asahilab.co.jpmagritek.com This approach not only improves chemical efficiency but also enhances the sustainability of the process by minimizing the release of greenhouse gases. asahilab.co.jp

In-situ FTIR can also provide valuable information about the formation and consumption of reactants, intermediates, and products by monitoring changes in their characteristic vibrational bands. rsc.org The choice between different spectroscopic techniques depends on the specific reaction being monitored, including the phases involved and the nature of the chemical species. spectroscopyonline.com

Theoretical and Computational Investigations of 1,1,1,2,2,3,3,4,4,5,5 Undecafluorohexane

Quantum Chemical Studies on Molecular Structure and Bonding

Quantum chemical methods are essential for elucidating the fundamental electronic properties and bonding characteristics of molecules. These "first-principles" approaches, such as Density Functional Theory (DFT) and ab initio methods, solve the electronic Schrödinger equation to provide detailed molecular insights.

Density Functional Theory (DFT) Calculations for Electronic Structure and Anodic Processes

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, including complex molecules. wikipedia.orgekb.eg It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. ekb.eg In practice, the Kohn-Sham equations are solved to reduce the many-body problem to a more manageable set of non-interacting electron equations moving in an effective potential. wikipedia.org

For fluorinated compounds, DFT is employed to optimize molecular geometries, calculate electronic properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and analyze charge distribution. fluorine1.ruresearchgate.net The HOMO-LUMO gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. fluorine1.ru In studies of fluorinated molecules, DFT has been used to show that fluorination can significantly lower the energy gap, enhancing electronic properties. researchgate.net

Table 1: Key Electronic Properties Investigated by DFT

| Property | Significance | Typical DFT Functional Used |

| Optimized Molecular Geometry | Provides the lowest energy 3D structure, including bond lengths and angles. | B3LYP |

| HOMO Energy | Related to the ionization potential and the ability to donate an electron. | B3LYP, GGA |

| LUMO Energy | Related to the electron affinity and the ability to accept an electron. | B3LYP, GGA |

| HOMO-LUMO Energy Gap | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. | B3LYP, Hybrid Functionals |

| Mulliken/NBO Charges | Describes the partial atomic charge distribution within the molecule. | B3LYP with NBO analysis |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. hawaii.edu By solving Newton's equations of motion for a system of interacting particles, MD provides detailed information on the dynamic behavior, thermodynamic properties, and structure of materials at the atomic scale.

Simulations of Mixtures Involving Perfluorohexane (B1679568) Analogues (e.g., Hexane (B92381) + Perfluorohexane)

MD simulations are particularly well-suited for studying the behavior of liquid mixtures, such as those containing hexane and perfluorohexane. Numerous simulation studies have been performed on these systems to understand their profound deviation from ideal mixing behavior. nih.govuevora.pt These simulations typically employ force fields like OPLS-AA (Optimized Potentials for Liquid Simulations—all atom), which define the potential energy of the system based on atomic positions. nih.gov

Key findings from MD simulations of hexane and perfluorohexane mixtures include:

Nanoscale Segregation: Even when miscible above the upper critical solution temperature, these mixtures exhibit significant nanoscale segregation, forming distinct domains rich in either the hydrogenated or fluorinated component. uevora.pt

Repulsive Interactions: Calculations of excess molar volumes and deviations in viscosity indicate the presence of strong repulsive interactions between hexane and perfluorohexane molecules.

Temperature Dependence: The degree of mixing and the size of segregated domains are highly dependent on temperature, with increased mixing observed at higher temperatures. nih.gov

These simulations provide a molecular-level explanation for the macroscopic properties of such mixtures, highlighting how the differing intermolecular forces lead to micro-heterogeneous structures within the liquid. nih.govuevora.pt

Table 3: Typical Parameters for MD Simulation of Hexane/Perfluorohexane Mixtures

| Parameter | Typical Value/Method | Reference |

| Force Field | OPLS-AA (All-Atom) | nih.gov |

| System Size | 250 hexane + 250 perfluorohexane molecules | nih.gov |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | nih.gov |

| Temperature Range | 200 K - 300 K | nih.gov |

| Time Step | 1 fs | nih.gov |

| Interaction Cutoff | 8 Å - 10 Å | nih.govresearchgate.net |

Surface Adsorption Phenomena and Film Behavior of Fluorinated Alkanes

The behavior of fluorinated alkanes at interfaces is critical for applications ranging from lubrication to surface coatings. MD simulations have been used to investigate the structure and dynamics of thin films of fluorinated alkanes on various substrates. tandfonline.commdpi.com

Studies on films of perfluorohexane on solid surfaces have shown that the molecules tend to form distinct layers parallel to the substrate. tandfonline.com Unlike hexane, which can form a low-density region near a weakly interacting surface, perfluorohexane typically shows more ordered layering. tandfonline.com This difference is attributed to the stiffer nature of the perfluorocarbon chain and its stronger interaction with the surface.

In mixtures of hexane and perfluorohexane, simulations reveal a clear preference for surface adsorption. Perfluorohexane is preferentially adsorbed at both the solid-liquid interface and the liquid-vapor interface, while hexane molecules are concentrated in the interior of the film. tandfonline.com This behavior is driven by the lower surface energy of the fluorinated component. The chain length of the alkane can also significantly impact the intensity of interfacial interactions and molecular diffusion behavior. mdpi.com These simulation results provide fundamental insights into how fluorinated compounds self-organize at surfaces, guiding the design of functional films and coatings. tandfonline.commdpi.com

Predictive Modeling of Thermophysical and Transport Properties

Theoretical and computational chemistry provides powerful tools for predicting the physical and chemical properties of compounds, offering insights that can be difficult or costly to obtain through experimental methods alone. For 1,1,1,2,2,3,3,4,4,5,5-undecafluorohexane and related perfluoroalkanes, predictive modeling is crucial for understanding their behavior in various applications. This section delves into the simulation and theoretical approaches used to model key thermophysical and transport properties.

Viscosity Studies through Simulation and Theoretical Approaches for Perfluorohexanes

The viscosity of perfluoroalkanes is a critical parameter for their use as heat transfer fluids, lubricants, and solvents. Compared to their hydrocarbon analogs, perfluoroalkanes exhibit significantly different viscosity behaviors; for instance, at 25°C, the viscosity of n-hexane is 0.30 mPa·s, whereas that of perfluorohexane is 0.64 mPa·s. core.ac.uk Computational simulations and theoretical models have been employed to understand the molecular-level factors governing these properties.

All-atom molecular dynamics (MD) simulations have been a key tool in this area. researchgate.netuevora.pt These simulations model the interactions between individual atoms to predict macroscopic properties like density and viscosity. While these simulations can effectively capture the trends observed in experimental viscosity measurements, they sometimes underestimate the absolute values. researchgate.net For perfluoroalkanes, it has been determined that all-atom force fields are necessary to accurately predict viscosity, as united-atom models, which group CH₂ or CF₂ units, are insufficient due to the increased molecular roughness imparted by the larger fluorine atoms compared to hydrogen. core.ac.uk

Theoretical approaches, such as group contribution methods, have also been applied to estimate the viscosities of perfluoroalkylalkanes. researchgate.net These methods calculate the viscosity based on the contributions of the constituent molecular groups (e.g., CF₂, CF₃, CH₂, CH₃). core.ac.ukresearchgate.net Studies on mixtures of alkanes and perfluoroalkanes, such as hexane and perfluorohexane, reveal large negative deviations from ideal behavior, which is attributed to the weak cross-interactions between the hydrogenated and fluorinated chains, the rigidity of the fluorinated molecules, and significant volume increases upon mixing. uevora.pt

| Compound | Temperature (K) | Experimental Viscosity (mPa·s) | Simulated Viscosity (mPa·s) | Simulation Method |

|---|---|---|---|---|

| n-Hexane | 298 | 0.30 | - | - |

| Perfluorohexane | 298 | 0.64 | - | - |

| Hexane + Perfluorohexane (equimolar mixture) | 298 | - | - | All-atom Molecular Dynamics |

Solubility Prediction in Fluorinated Solvents (e.g., Xenon in Perfluorohexane)

The solubility of gases in fluorinated solvents is of interest for various applications, including medical and industrial fields. The solubility of xenon in n-perfluorohexane has been a subject of both theoretical and simulation studies, providing a model system for understanding solute-solvent interactions in fluorinated media. researchgate.net

Molecular dynamics simulations, combined with Widom's test particle insertion method, have been used to calculate the residual chemical potential and Henry's law coefficients for xenon in n-perfluorohexane. researchgate.net These simulations have shown that using simple geometric combining rules for intermolecular interactions can lead to an overestimation of xenon's solubility. researchgate.net Agreement with experimental data is significantly improved when a binary interaction parameter is introduced to better describe the unlike interactions between xenon and the perfluorohexane solvent. researchgate.net

Alongside simulations, theoretical models based on the Statistical Associating Fluid Theory (SAFT), such as the SAFT-VR (Variable Range) approach, have been applied. researchgate.net The SAFT-VR method can reproduce experimental solubility data for xenon in n-hexane using standard Lorentz-Berthelot combining rules. researchgate.net However, for the xenon/n-perfluorohexane system, a binary interaction parameter is necessary to achieve good agreement with experimental results. researchgate.net Scaled-particle theory is another theoretical framework used to analyze the thermodynamics of solvation, providing insights into the energy required to create a cavity in the solvent for the solute molecule. umn.edudntb.gov.ua For xenon in n-perfluorohexane (n-C₆F₁₄) at 25 °C, the cavity formation energy (g_cav) has been calculated to be 2520 cal/mol. umn.edu

| System | Method | Key Finding/Parameter | Reference |

|---|---|---|---|

| Xenon in n-Perfluorohexane | Molecular Dynamics Simulation | Requires a binary interaction parameter (ξ = 0.825) for accurate prediction. | researchgate.net |

| Xenon in n-Perfluorohexane | SAFT-VR Theory | Requires a binary interaction parameter (k_ij = 0.92) for accurate prediction. | researchgate.net |

| Xenon in n-Perfluorohexane | Scaled-Particle Theory | Cavity formation energy (g_cav) at 25 °C is 2520 cal/mol. | umn.edu |

Computational Mechanistic Studies of Fluorination Reactions

Computational chemistry plays a vital role in elucidating the complex mechanisms of fluorination reactions, which are often challenging to study experimentally due to the high reactivity of fluorinating agents. Theoretical studies provide detailed insights into reaction pathways, transition states, and the factors controlling selectivity.

The mechanisms of fluorination using transition metal fluorides, such as cobalt(III) fluoride (B91410) (CoF₃), have also been investigated. researchgate.netresearchgate.net CoF₃ is a powerful agent used to convert hydrocarbons into perfluorocarbons. wikipedia.org Computational methods, including Density Functional Theory (DFT), support mechanistic proposals for C-H fluorination. researchgate.net These studies can help rationalize product distributions and guide the development of more selective and efficient fluorination methods. For instance, computational analysis of Wheland intermediates in electrophilic aromatic substitution reactions has been used to rationalize the site-selectivity of functionalizations on polycyclic aromatic hydrocarbons. acs.org Similarly, computational studies have been crucial in understanding the mechanisms of palladium-catalyzed fluorination, implicating key intermediates and reaction pathways. acs.org

Environmental Fate and Transformation Pathways of Perfluorohexanes

Degradation Mechanisms of Perfluorinated Alkyl Substances (PFAS) Relevant to Hexanes

While direct degradation data for 1,1,1,2,2,3,3,4,4,5,5-undecafluorohexane is scarce, research on related perfluorohexanes and other PFAS provides insight into potential transformation pathways. Unlike its fully fluorinated counterparts, the presence of a carbon-hydrogen (C-H) bond in undecafluorohexane could potentially offer a site for certain chemical reactions, though the strong electron-withdrawing effect of the fluorine atoms significantly strengthens this bond as well. The primary degradation mechanisms being explored for highly fluorinated compounds involve advanced, energy-intensive treatment technologies. pfascentral.org

Sonolytic Treatment Mechanisms for PFAS Degradation

Sonolysis, the application of high-frequency ultrasound (≥ 20 kHz) to aqueous solutions, is a promising technology for degrading recalcitrant organic compounds like PFAS. nih.govnih.gov The process works by acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. rsc.org The collapse of these bubbles generates extreme localized conditions, with temperatures reaching thousands of Kelvin and high pressures, creating a unique environment for chemical reactions. nih.govrsc.org

For PFAS, the primary degradation mechanism is believed to be pyrolysis at the bubble-water interface. rsc.org Surfactant-like PFAS molecules accumulate at this interface. During bubble collapse, the immense heat leads to the thermal decomposition of the PFAS molecule, cleaving the C-F and carbon-carbon (C-C) bonds and ultimately mineralizing the compound into fluoride (B91410) ions, carbon dioxide, and other inorganic products. nih.govrsc.org The effectiveness of sonolysis is dependent on several factors, including ultrasonic frequency, power density, pH, and the specific chemical structure of the PFAS compound. rsc.orgucl.ac.uk Studies have shown that longer-chain PFAS degrade more rapidly than shorter-chain ones, a factor attributed to their higher tendency to accumulate at the bubble interface. rsc.org

Table 1: Factors Influencing Sonolytic Degradation of PFAS

| Parameter | Effect on Degradation Rate | Rationale |

|---|---|---|

| Ultrasonic Frequency | Optimal range exists (e.g., 200-1000 kHz shown to be effective) nih.gov | Affects bubble dynamics and the intensity of cavitation. |

| Power Density | Generally increases with power density ucl.ac.uk | More energy input leads to more intense cavitation and higher temperatures. |

| pH | Basic pH (6-10) is often favorable for many PFAS ucl.ac.uk | Influences the charge of the molecule and its interaction with the bubble interface. |

| Chain Length | Longer chains degrade faster rsc.org | Higher hydrophobicity leads to greater accumulation at the reactive bubble interface. |

Photochemical Degradation Pathways of Fluorinated Compounds

Photochemical methods, which use light to initiate chemical reactions, offer another avenue for PFAS degradation. nih.gov Direct photolysis of PFAS in water is generally ineffective due to the strength of the C-F bond. bohrium.com However, advanced photochemical processes can generate highly reactive species capable of breaking down these persistent compounds. rsc.orgnih.gov

These processes can be broadly categorized into photo-oxidative and photo-reductive pathways:

Photo-oxidation: In the presence of a photocatalyst (like titanium dioxide or indium oxide), UV light can generate electron-hole pairs. The powerful oxidizing holes can directly attack the PFAS molecule, initiating degradation. bohrium.comnih.gov

Photo-reduction: This pathway involves the generation of highly reducing species, most notably hydrated electrons (e⁻aq). rsc.orgnih.gov Hydrated electrons are potent reducing agents that can effectively cleave C-F bonds, which is a critical step in the degradation of perfluorinated compounds. rsc.orgnih.gov This reductive defluorination can lead to a stepwise breakdown of the molecule. rsc.org

The efficiency of these processes is influenced by the type of photocatalyst, light wavelength and intensity, pH, and the presence of other substances in the water that might scavenge the reactive species. nih.govrsc.org

Chemical Recycling and Defluorination Strategies

Given the persistence of PFAS and the value of fluorine, strategies are being developed not just to destroy these molecules but to recycle their fluorine content. researchgate.netchemrxiv.org This involves the selective cleavage of C-F bonds and the subsequent capture and reuse of the resulting fluoride. researchgate.net

Catalytic Systems for Carbon-Fluorine Bond Scission

Breaking the robust C-F bond, one of the strongest single bonds in organic chemistry, is a significant chemical challenge. mdpi.comnih.govnih.gov Research has focused on developing powerful catalytic systems that can achieve this under milder conditions than brute-force thermal or sonolytic methods.

Various metallic and organometallic complexes have shown promise. For example:

Ruthenium-based catalysts have been used for the hydrodefluorination (HDF) of aromatic fluorocarbons, where a C-F bond is replaced by a C-H bond. acs.org

Single-atom catalysts , such as single platinum atoms on a silicon carbide support, have demonstrated striking effectiveness in cleaving C-F bonds. bnl.gov

Light-powered catalysts , such as aluminum nanoparticles decorated with palladium, use light energy to drive the hydrodefluorination process. chemicalprocessing.comrice.edu

Organic photoredox catalysts have also been developed to reduce C-F bonds under mild conditions, generating carbon-centered radicals that can be used in further chemical synthesis. nih.gov

These catalytic approaches often involve complex mechanisms, including oxidative addition, reductive elimination, and electrophilic attack on the C-F bond by highly reactive metal centers. nih.govnih.gov

Strategies for Fluoride Harvesting and Shuttling in Fluorocarbon Recycling

Beyond simply breaking the C-F bond, an emerging area of green chemistry focuses on creating a circular fluorine economy. ox.ac.uk This involves developing synthetic methods that can "harvest" fluoride from waste fluorocarbons and deliver it to other molecules, a process known as transfer fluorination or fluoride shuttling. researchgate.netchemrxiv.orgresearchgate.net

One innovative approach involves mechanochemistry, where mechanical force (e.g., ball-milling) is used to break down PFAS in the solid state when mixed with reagents like potassium phosphate. ox.ac.uk This process not only destroys the PFAS structure but also allows for the recovery of the fluorine content as inorganic fluoride, which can then be used to generate new, valuable fluorochemicals. ox.ac.uk Such strategies aim to transform persistent pollutants into a feedstock for the chemical industry, addressing both remediation and resource management challenges. ox.ac.uk

Environmental Persistence and Chemical Stability of Perfluorohexanes

Perfluorohexanes, like other perfluorinated compounds, are defined by their exceptional chemical and thermal stability. service.gov.uknih.gov This stability is the primary reason for their environmental persistence. service.gov.ukresearchgate.net They are resistant to hydrolysis, biodegradation, and photolysis under typical environmental conditions. service.gov.uknih.gov

Once released into the environment, these compounds can be transported over long distances in water and the atmosphere. service.gov.uk Their fate is governed by partitioning processes between different environmental compartments like water, soil, and air. itrcweb.org The combination of high persistence and mobility means that these "forever chemicals" can lead to long-term, irreversible contamination of ecosystems and exposure for wildlife and humans. service.gov.ukservice.gov.uk The stability that makes them useful in industrial applications is the same property that makes them a significant environmental challenge. researchgate.net

Table 2: Summary of Compound Names Mentioned

| Compound Name | Abbreviation / Common Name |

|---|---|

| This compound | - |

| Perfluorohexane (B1679568) | PFHx |

| Perfluorobutanoic acid | PFBA |

| Perfluorobutanesulfonic acid | PFBS |

| Perfluoropentanoic acid | PFPeA |

| Perfluorohexanoic acid | PFHxA |

| Perfluorohexanesulfonic acid | PFHxS |

| Perfluoroheptanesulfonic acid | PFHpS |

| Perfluorooctanoic acid | PFOA |

| Perfluorooctanesulfonic acid | PFOS |

| Perfluorononanoic acid | PFNA |

| Perfluorodecanoic acid | PFDA |

| Perfluoroundecanoic acid | PFUnDA |

| Perfluorododecanoic acid | PFDDA |

| Perfluorotetradecanoic acid | PFTeDA |

| 4:2 Fluorotelomer sulfonate | 4:2 FTS |

| 6:2 Fluorotelomer sulfonate | 6:2 FTS |

| 3,3,3-trifluoropropionic acid | C3a |

| Hexafluoropropylene oxide dimer acid | GenX |

| Chlorinated polyfluorinated ether sulfonate | F-53B |

| Titanium dioxide | TiO₂ |

| Indium(III) oxide | In₂O₃ |

| Gallium(III) oxide | Ga₂O₃ |

| Bismuth oxyhalides | BiOX |

Advanced Oxidation Processes for Perfluorohexane Treatment

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods designed to remove organic and inorganic pollutants from water and wastewater. These processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). wikipedia.orgresearchgate.net The hydroxyl radical is a powerful, non-selective oxidizing agent that can lead to the degradation and potential mineralization of persistent organic pollutants into less harmful substances like carbon dioxide, water, and inorganic ions. wikipedia.orgresearchgate.net Given the high stability of the carbon-fluorine bond in perfluorohexanes, including this compound, conventional treatment methods are often ineffective. Consequently, AOPs are being investigated as a promising alternative for their remediation.

A variety of AOPs have been explored for the degradation of per- and polyfluoroalkyl substances (PFAS). These can be broadly categorized into ozone-based processes, radiation-driven processes, and catalytic processes. researchgate.net While specific research on this compound is limited, studies on other perfluorinated compounds provide insight into the potential efficacy of these technologies.

It is important to note that some AOPs may transform non-detected or unknown longer-chain PFAS into detectable shorter-chain compounds, which could lead to an apparent increase in the total concentration of known PFAS. nih.gov

Sonochemical Degradation

Sonolysis, the application of high-frequency ultrasound, is an emerging AOP for the degradation of PFAS. The process works through acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures (approaching 5000 K) and pressures (around 1000 bar), leading to the thermal decomposition (pyrolysis) of compounds at the bubble-water interface. pctsystems.com The degradation of perfluorinated compounds through sonolysis is believed to occur primarily at this interface, where adsorbed molecules undergo pyrolysis or react with hydroxyl radicals formed from the homolytic cleavage of water. pctsystems.comnih.gov

Research on the sonochemical degradation of aqueous film-forming foams (AFFFs), which are complex mixtures containing various fluorocarbons, has demonstrated the potential of this technology. Studies have shown that the degradation of these foams is influenced by the acoustic frequency, with higher frequencies (e.g., 1 MHz) showing greater defluorination rates compared to lower frequencies (e.g., 500 kHz). pctsystems.com The rate of degradation has also been observed to be dependent on the initial concentration of the fluorinated compounds. pctsystems.comnih.gov For instance, the sonochemical degradation of perfluorooctane (B1214571) sulfonate (PFOS) has been shown to transition from pseudo-first-order kinetics at low concentrations to zero-order kinetics at higher concentrations, suggesting saturation of the bubble interface. nih.gov

Sonochemical Degradation of Perfluorinated Compounds

| Compound | Initial Concentration | Frequency (kHz) | Degradation Rate/Efficiency | Reference |

|---|---|---|---|---|

| Perfluorooctane sulfonate (PFOS) | 10 mg/L | 200 | t1/2 = 43 min (under Argon) | nih.gov |

| Perfluorooctanoic acid (PFOA) | 10 mg/L | 200 | t1/2 = 22 min (under Argon) | nih.gov |

| PFOS | <15 µM | 358 | Complete removal in 180 min | nih.gov |

| PFOS | >40 µM | 358 | Zero-order kinetics | nih.gov |

Ozonation

Ozonation involves the use of ozone (O3), a strong oxidant, to break down pollutants. While direct ozonation can be effective for certain compounds, its reactivity with highly fluorinated substances like perfluorohexanes is generally low. However, ozone can be combined with other agents, such as hydrogen peroxide (H2O2) or ultraviolet (UV) light, to enhance the production of hydroxyl radicals and increase the oxidative power of the process. nih.gov

Kinetic studies on the ozonation of various polyaromatic hydrocarbons and amines have shown that ozone can effectively destroy the mutagenicity of these compounds in water. nih.gov However, the extreme stability of the C-F bond in perfluoroalkanes makes them resistant to direct attack by ozone. The effectiveness of ozonation for perfluorohexane treatment would likely depend on the generation of more powerful reactive species through combined AOPs.

Fenton and Photo-Fenton Processes

The Fenton process utilizes a mixture of hydrogen peroxide and a ferrous iron catalyst to generate hydroxyl radicals. mdpi.comnih.gov This process is particularly effective in acidic conditions. A variation of this is the photo-Fenton process, which incorporates UV light to enhance the production of hydroxyl radicals and regenerate the ferrous iron catalyst, thereby increasing the efficiency of pollutant degradation. researchgate.net

The Fenton process has been shown to be effective in degrading a wide range of organic pollutants, including chlorinated hydrocarbons. researchgate.net The efficiency of the Fenton process is influenced by the concentration of the oxidant and the molar ratio of hydrogen peroxide to ferrous ions. mdpi.com For instance, in the treatment of polycyclic aromatic hydrocarbons (PAHs) in contaminated soil, the Fenton process achieved decomposition yields ranging from 84.7% to 99.9%. mdpi.com

Degradation of Perfluorooctanoic Acid (PFOA) by UV-Fenton Process

| Reaction Time | PFOA Removal | Defluorination Efficiency | Reference |

|---|---|---|---|

| 1 hour | 87.9% | 35.8% | researchgate.net |

| 5 hours | >95% | 53.2% | researchgate.net |

Emerging Research Applications of Fluorinated Hexanes

Fluorinated Compounds in Advanced Materials Science

The introduction of fluorine into polymers and on surfaces can dramatically alter their properties, leading to the development of advanced materials with enhanced performance characteristics.

Amorphous fluoropolymers, in particular, exhibit an extraordinary combination of properties, including high thermal stability and chemical resistance. researchgate.net Research in this area continues to explore new monomers and synthetic routes to expand the range and capabilities of fluoropolymers and their composites. rsc.orggoogle.com

Table 1: General Properties of Fluoropolymers

| Property | Description |

| Thermal Stability | High resistance to degradation at elevated temperatures. |

| Chemical Resistance | Inert to a wide range of chemicals, including acids, bases, and organic solvents. |

| Low Surface Energy | Results in non-stick (hydrophobic and oleophobic) surfaces. |

| Weather Resistance | Excellent stability against UV radiation and environmental exposure. |

| Electrical Insulation | High dielectric strength and low dielectric constant. |

This table provides a general overview of the properties characteristic of the fluoropolymer class.

The low surface energy of fluorinated compounds makes them ideal for creating repellent surfaces. mdpi.com Surface modification techniques aim to impart properties like hydrophobicity (water repellency) and oleophobicity (oil repellency) to various substrates. Fluorocarbons are frequently used in coating technologies to achieve these effects. paint.org

The general principle involves applying a thin layer of a fluorinated substance to a surface. The strong carbon-fluorine bonds and the low polarizability of the fluorine atom contribute to the creation of a low-energy surface that resists wetting by liquids. mdpi.com While direct studies on 1,1,1,2,2,3,3,4,4,5,5-undecafluorohexane for this purpose are not prominent in the available literature, the fundamental properties of highly fluorinated molecules suggest their potential utility in this domain. Research in this area often focuses on the synthesis and application of various organofluorine compounds for creating durable and effective protective coatings. evitachem.comdeuteron.com

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. They are widely used in display technologies. beilstein-journals.orgnih.gov The incorporation of fluorine atoms into liquid crystal molecules can significantly influence their mesomorphic and electro-optical properties. Fluorinated liquid crystals are a key area of research for developing advanced display materials. beilstein-journals.orgnih.gov

While there is no specific mention in the searched literature of this compound being used in liquid crystal systems, the broader field leverages the unique properties of fluorinated molecules. researchgate.netrsc.orgrsc.org The high polarity of the C-F bond can be strategically used to control the molecular interactions that govern the formation and stability of liquid crystalline phases. st-andrews.ac.ukresearchgate.net

Innovations in Heat Transfer Fluids and Next-Generation Refrigerant Alternatives

The thermal properties of fluorinated compounds make them candidates for applications in thermal management and refrigeration.

Fluorinated hydrocarbons are being investigated as potential next-generation refrigerants due to their thermodynamic properties. researchgate.net The ideal refrigerant should have a suitable boiling point, high heat of vaporization, and be non-toxic and non-flammable. development.asia Historically, chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) were widely used, but they are being phased out due to their detrimental effects on the ozone layer and their high global warming potential (GWP). honeywell-refrigerants.comeuropa.eu This has spurred research into hydrofluorocarbons (HFCs) and other fluorinated compounds as alternatives. wikipedia.org

Heat transfer fluids are used to transport thermal energy from one location to another. dow.comparatherm.comfishersci.com Desirable properties for these fluids include a wide operating temperature range, high thermal stability, and low viscosity. trade-chem.co.ukcalderafluids.com While specific data on this compound as a heat transfer fluid is not available, the characteristics of fluorinated hydrocarbons in general suggest they could be explored for such applications.

Table 2: Comparison of Refrigerant Properties (Illustrative)

| Refrigerant Type | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP) | Key Characteristics |

| CFCs (e.g., R-12) | High | Very High | Phased out due to environmental impact. |

| HCFCs (e.g., R-22) | Low | High | Being phased out. |

| HFCs (e.g., R-134a) | Zero | High | Widely used but subject to regulations due to GWP. |

| HFOs/HCFOs | Zero | Very Low | Emerging alternatives with lower environmental impact. |

This table provides a general comparison of different classes of refrigerants.

Fluorinated Solvents in Chemical Synthesis and Processing

The unique solubility characteristics of highly fluorinated compounds have led to their use as solvents in specialized chemical processes. ijsr.net Fluorous solvents are typically immiscible with both aqueous and common organic solvents, which can be exploited for biphasic catalysis and simplified product purification. ijsr.net

A key advantage of using fluorous solvents is the potential for catalyst recovery and reuse. A catalyst can be modified with a fluorous tag, making it preferentially soluble in the fluorous phase. After the reaction, the fluorous phase containing the catalyst can be easily separated from the organic phase containing the product. While there is no specific information on the use of this compound as a fluorous solvent, the principles of fluorous chemistry are well-established. ust.hkrochester.edu

Role in Specialty Chemical Manufacturing and Intermediates

Highly fluorinated molecules can serve as important building blocks or intermediates in the synthesis of more complex specialty chemicals. academie-sciences.fr Their unique reactivity and the properties they impart to the final product make them valuable in various sectors, including pharmaceuticals and agrochemicals. For instance, the introduction of fluorine can enhance the metabolic stability and bioactivity of a drug molecule. academie-sciences.fr

While the direct role of this compound as a chemical intermediate is not detailed in the available search results, related fluorinated compounds are known to be used in various synthetic pathways. habitablefuture.orgchemsrc.comnih.govsigmaaldrich.com The synthesis of complex organofluorine compounds often relies on the availability of smaller, functionalized fluorinated molecules. mmerevise.co.uk

Potential in Biomedical Research Tool Development (e.g., drug delivery systems, medical imaging agents as chemical compounds/reagents)

While direct research on this compound for biomedical applications is not extensively documented in publicly available literature, its properties as a highly fluorinated hexane (B92381) suggest potential applications in the development of advanced biomedical research tools. The unique physicochemical characteristics of fluorinated compounds, such as high density, chemical inertness, and the ability to dissolve gases, make them attractive candidates for specialized uses in medicine. The exploration of its potential is largely based on the established roles of similar perfluorocarbons (PFCs) and other fluorinated molecules in drug delivery and medical imaging.

Highly fluorinated compounds are noted for their chemical and biological inertness, which is a crucial attribute for materials used within the human body. The strong carbon-fluorine bond contributes to their metabolic stability, meaning they are less likely to break down into potentially toxic substances. This stability is a key reason why fluorinated compounds are investigated for various in-vivo applications.

Drug Delivery Systems

The development of sophisticated drug delivery systems is a cornerstone of modern pharmaceutical research, aiming to enhance the therapeutic efficacy of drugs while minimizing side effects. Fluorinated compounds are being explored for their potential to create novel drug carriers. The lipophilic and hydrophobic nature of this compound could be leveraged in the formulation of emulsions and nanoparticles for targeted drug delivery.

One of the primary strategies in advanced drug delivery is the encapsulation of therapeutic agents within a carrier molecule to protect them from degradation and control their release. The distinct properties of fluorinated hexanes could be utilized in the formation of stable nano-emulsions. In such systems, a fluorinated core could be loaded with a lipophilic drug, and the entire nanoparticle could be stabilized by a surfactant layer. This structure could potentially improve the solubility and bioavailability of poorly water-soluble drugs.

Furthermore, the introduction of fluorine into drug molecules is a known strategy to enhance their metabolic stability and membrane permeability. While this compound itself is not a therapeutic agent, its derivatives could be synthesized to incorporate pharmacologically active moieties. The undecapresence of fluorine atoms can significantly alter the electronic properties of a molecule, which can lead to improved binding affinity to target receptors.

Below is a table summarizing the physicochemical properties of this compound, which are relevant to its potential application in drug delivery systems.

| Property | Value |

| Molecular Formula | C6H3F11 |

| Molecular Weight | 284.07 g/mol |

| Boiling Point | Not available |

| Density | Not available |

| Solubility in Water | Not available |

Note: Comprehensive experimental data for this compound is limited in publicly accessible databases. The properties of similar highly fluorinated compounds suggest low water solubility and high density.

Medical Imaging Agents

Medical imaging is an indispensable tool in diagnostics and biomedical research. The development of effective contrast agents is crucial for enhancing the visibility of internal body structures. Fluorinated compounds, particularly perfluorocarbons, have emerged as promising candidates for a new class of contrast agents, especially for Magnetic Resonance Imaging (MRI).

The basis for their application in MRI lies in the unique magnetic resonance properties of the fluorine-19 (¹⁹F) nucleus. Unlike the hydrogen protons (¹H) that are ubiquitously present in the body and form the basis of conventional MRI, the ¹⁹F nucleus is virtually absent in biological tissues. This lack of a natural background signal allows for highly specific and quantitative imaging of ¹⁹F-labeled agents.

This compound, with its eleven fluorine atoms, has the potential to be used as a ¹⁹F MRI contrast agent. If formulated into a biocompatible emulsion and administered in vivo, its distribution and accumulation in specific tissues or organs could be tracked with high precision using ¹⁹F MRI. This capability is of significant interest for various research applications, including:

Cell Tracking: Labeling cells with a ¹⁹F-containing nanoemulsion to monitor their migration and fate in vivo.

Inflammation Imaging: Designing targeted nanoparticles that accumulate at sites of inflammation.

Oncology Research: Developing tumor-targeted contrast agents to visualize and characterize cancerous tissues.

The high number of equivalent fluorine atoms in a molecule like this compound could potentially lead to a strong MRI signal, enhancing the sensitivity of the imaging technique.

The following table outlines the properties of this compound relevant to its potential use as a medical imaging agent.

| Property | Relevance to Medical Imaging |

| High Fluorine Content | Provides a strong signal for ¹⁹F MRI. |

| Chemical Inertness | Ensures biocompatibility and minimizes toxicity. |

| Low Water Solubility | Allows for formulation into stable emulsions for intravenous administration. |

It is important to reiterate that while the theoretical potential of this compound in these biomedical applications is soundly based on the known properties of similar fluorinated compounds, extensive empirical research and preclinical studies would be necessary to validate its efficacy and safety for any clinical use.

Future Research Directions and Outlook in Fluorocarbon Chemistry

Development of Sustainable and Green Synthetic Routes for Fluorinated Hexanes

The synthesis of fluorinated compounds, including fluorinated hexanes, has traditionally relied on methods that use hazardous reagents like hydrogen fluoride (B91410) (HF) gas and can be energy-intensive. criver.comox.ac.uk The future of fluorocarbon synthesis lies in the adoption of green chemistry principles to enhance safety, reduce waste, and improve energy efficiency.

Key research areas include:

Bypassing Hazardous Reagents: A significant breakthrough involves making fluorochemicals directly from the mineral fluorspar (CaF₂), which circumvents the production of highly toxic and corrosive HF gas. ox.ac.uk This mechanochemical process, inspired by biomineralization, could revolutionize the industry's safety and carbon footprint. ox.ac.uk

Enzymatic and Biocatalytic Methods: Nature has provided a blueprint with fluorinase enzymes that can catalyze the formation of carbon-fluorine (C-F) bonds under ambient conditions. criver.com Research is progressing on designing synthetic catalysts that mimic these enzymes, allowing for the use of safer fluorine sources like potassium fluoride (KF). criver.com Additionally, biocatalytic platforms based on enzymes like cytochrome P450 are being developed to incorporate fluoroalkyl groups into molecules. nih.gov

PFAS-Free Synthesis: In response to environmental concerns about per- and polyfluoroalkyl substances (PFAS), chemists are developing new protocols that avoid PFAS reagents. sciencedaily.com One such method uses a microfluidic flow module for generating reactive trifluoromethyl (CF₃) anions, offering a safer and more contained system for synthesizing fluorinated pharmaceuticals and agrochemicals. sciencedaily.com

Click Chemistry Approaches: The principles of "click chemistry," known for high efficiency and selectivity, are being applied to fluorine chemistry. sciencedaily.com For instance, a green synthetic process has been developed for sulfonyl fluorides, key compounds in sulfur-fluorine exchange (SuFEx) click reactions, that uses non-toxic reagents and produces only simple salts as byproducts. sciencedaily.com

These innovative synthetic routes promise to make the production of fluorinated hexanes and other valuable fluorochemicals safer, more scalable, and environmentally benign. ox.ac.uksciencedaily.com

Rational Design of Novel Fluorinated Molecules with Tailored Properties

The unique properties conferred by fluorine—such as high thermal stability, chemical inertness, and altered lipophilicity—make it a powerful tool in molecular design. nih.govmit.edu The future lies in moving beyond serendipitous discovery to the rational design of fluorinated molecules for specific, high-value applications in medicine, agriculture, and materials science.

Future prospects in this area include:

Modulating Biological Activity: In medicinal chemistry, fluorine is used to enhance the efficacy of pharmaceuticals by, for example, blocking metabolic sites to prolong a drug's action. criver.com The systematic replacement of hydrogen with fluorine, known as "fluorine scanning," can dramatically improve the binding affinity of a drug to its target protein. acs.org

Advanced Materials: Fluorocarbons are essential for creating innovative products, from high-performance coatings and lubricants to advanced electronics and energy storage systems. mit.edu Research is focused on designing next-generation fluoropolymers and materials with precisely tuned properties for sustainable energy and other emerging technologies. mit.edu

Facially Polarized Molecules: The strategic placement of multiple fluorine atoms on a cyclohexane (B81311) ring can create molecules with exceptionally high polarity for an aliphatic compound. st-andrews.ac.uknih.gov The synthesis of all-cis-1,2,3,4,5,6-hexafluorocyclohexane, where all fluorine atoms are on one face of the ring, generates a molecule with a high molecular dipole. st-andrews.ac.uknih.gov Such facially polarized rings are new motifs for designing functional organic molecules and have potential applications in supramolecular chemistry. st-andrews.ac.uk

The ability to precisely control the number and position of fluorine atoms will allow scientists to create new molecules with unprecedented functionality, expanding the applications of fluorocarbons into new and exciting territories. mit.edumdpi.com

Advancements in Computational Chemistry for Fluorine Systems

The effects of adding fluorine to a molecule can be complex and difficult to predict, often involving a subtle interplay of competing factors. nih.govacs.org Computational chemistry has become an indispensable tool for understanding these effects and guiding the rational design of new fluorinated compounds. acs.org

Key advancements in this field include:

Predictive Power of Free-Energy Calculations: Computational methods like free-energy perturbation can be used for "in silico" fluorine scanning, predicting the best fluorinated analogues of a compound for binding to a biological target. acs.orgnih.gov These alchemical free-energy methods, which use explicit solvent models, are increasingly replacing less accurate approaches. acs.org

Understanding Fluorine-Specific Interactions: Fluorine's high electronegativity and low polarizability lead to unique interactions, such as its role as a weak hydrogen bond acceptor. nih.gov Computational models are essential for dissecting how fluorine substituents influence water networks at the interface between a ligand and a protein, which can have significant entropic and enthalpic consequences. nih.govacs.org

Improving Force Fields: The accuracy of computational predictions is highly dependent on the quality of the underlying force fields. nih.gov A significant challenge and area of active research is the development of more accurate force fields that can better model the nuanced behavior of fluorine in different chemical environments. acs.orgnih.gov

The synergy between computational and experimental investigations is accelerating the discovery and development of novel fluorinated molecules by allowing for more rational, hypothesis-driven design. criver.com

Novel Analytical Methodologies for Complex Fluorocarbon Mixtures

As the diversity of fluorinated compounds in use and in the environment grows, so does the need for sophisticated analytical methods to detect and quantify them. nih.govresearchgate.net Research is focused on developing faster, more sensitive, and "greener" techniques for analyzing complex mixtures of fluorocarbons.

Emerging analytical strategies include:

Green Analytical Chemistry: New methods aim to reduce the environmental impact of the analytical process itself. Stir bar sorptive extraction (SBSE) coupled with thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) is a "green chemistry" based approach for detecting fluorotelomer alcohols (FTOHs) and perfluoroalkyl carboxylic acids (PFCAs) in water at very low concentrations (ng/L). utep.edu

Total Fluorine Analysis: To screen for the presence of the vast number of fluorinated compounds, methods are being developed to measure a sum parameter, such as total organic fluorine (TOF). spectroscopyonline.com One novel technique combines solid-phase extraction with high-resolution continuum source graphite (B72142) furnace molecular absorption spectrometry (HR-CS GF MAS) for the fast and sensitive analysis of total fluorine in wastewater. spectroscopyonline.com

Advanced Separation and Detection: Gas chromatography (GC) remains a primary tool for the quantitative determination of fluorinated hydrocarbons. acs.orgcdc.gov For biological samples, GC can detect nanogram quantities of fluoride and is particularly useful for assessing fluoride released from fluorine-containing drugs. cdc.gov Coupling separation techniques with advanced mass spectrometry provides the high sensitivity and specificity needed to identify and quantify trace levels of fluorocarbons in complex environmental and biological matrices. utep.edu

The development of these robust analytical tools is crucial for monitoring the environmental fate of fluorinated compounds, ensuring the safety of new fluorochemicals, and supporting remediation efforts.

Strategies for Comprehensive Environmental Management and Remediation of Fluorinated Compounds

The extreme persistence of many fluorinated compounds, stemming from the strength of the C-F bond, poses significant environmental and health challenges. researchgate.netresearchgate.net A major focus of future research is the development of effective and sustainable strategies for managing and remediating contamination from "forever chemicals" like certain per- and polyfluoroalkyl substances (PFAS). researchgate.netacs.org

Key areas of development are summarized in the table below:

| Remediation Strategy | Description | Advantages | Limitations & Research Needs |

| Adsorption | Uses materials like granulated activated carbon (GAC) and ion-exchange resins to physically remove fluorinated compounds from water. acs.org | Most commonly used and established technique for long-chain PFAS. acs.org | Less effective for shorter-chain compounds; transfers contaminants to another medium rather than destroying them. acs.orginnovationnewsnetwork.com |

| Advanced Oxidation/Reduction Processes | Employ strong chemical reactions (e.g., using UV light and catalysts) to break the C-F bonds and completely destroy the compounds. researchgate.netinnovationnewsnetwork.com | Potential for complete destruction into harmless byproducts (CO₂, water, fluoride ions). innovationnewsnetwork.com | Can be costly and energy-intensive; requires optimization to ensure complete degradation without harmful intermediates. researchgate.netinnovationnewsnetwork.com |

| Bioremediation | Utilizes microorganisms (bacteria, fungi) that can break down fluorinated compounds. researchgate.netnih.govmdpi.com | Potentially cost-effective, eco-friendly, and sustainable. researchgate.netnih.gov | C-F bond cleavage is challenging for microbes; most techniques are at the lab scale and need to be proven for industrial applications. researchgate.netmdpi.com |

| Phytoremediation | Involves the use of plants to absorb and accumulate fluoride and other fluorinated compounds from soil and water. nih.govmdpi.com | A green and low-cost approach for managing contaminated sites. nih.gov | Plant vulnerability to fluoride toxicity; efficiency can be limited by environmental conditions. mdpi.com |

Hydrofluorocarbons like 1H-Perfluorohexane (a close analogue to 1,1,1,2,2,3,3,4,4,5,5-Undecafluorohexane) are considered to be potentially very persistent in the environment due to their long atmospheric half-lives and resistance to degradation. service.gov.uk While they may not be bioaccumulative, their persistence underscores the need for a comprehensive management approach that includes minimizing emissions and developing effective degradation technologies. service.gov.ukepa.gov The ultimate goal is to create a circular economy for fluorine, where these valuable atoms are used safely and sustainably without leading to persistent environmental contamination. acs.org

Q & A

Q. What are the standard synthetic routes for 1,1,1,2,2,3,3,4,4,5,5-Undecafluorohexane, and how do reaction conditions influence fluorination efficiency?

- Methodological Answer : Synthesis typically involves stepwise fluorination of hexane derivatives using fluorinating agents like SF₄ or HF under controlled conditions. Reaction efficiency depends on catalysts (e.g., SbF₅), temperature (optimized between 80–120°C), and solvent polarity. For example, using anhydrous conditions minimizes side reactions. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the target compound from polyfluorinated byproducts .

- Key Parameters to Monitor : Fluorination yield (%F incorporation), reaction time, and byproduct profiles (analyzed via GC-MS).

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹⁹F NMR : Identify fluorine environments; chemical shifts between -70 to -120 ppm are typical for CF₂ and CF₃ groups.

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 314 (C₆H₅F₁₁⁺) and fragmentation patterns matching fluorinated alkyl chains.

- IR Spectroscopy : Stretching vibrations for C-F bonds appear at 1100–1300 cm⁻¹. Cross-validate with computational models (e.g., DFT) to assign peaks accurately .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, face shields) to avoid inhalation or skin contact.

- Store in fluoropolymer-lined containers to prevent degradation.

- Monitor for perfluorinated acid (PFA) byproducts, which may form under heat or UV exposure, using LC-MS/MS .

Q. How can researchers measure the thermodynamic properties (e.g., boiling point, vapor pressure) of this compound?

- Methodological Answer :

- Boiling Point : Determine via differential scanning calorimetry (DSC) in a sealed system to prevent decomposition.

- Vapor Pressure : Use static or dynamic gas saturation methods with corrections for non-ideal behavior due to high fluorination.

- Data Validation : Compare results with predictive software (e.g., ACD/Labs Percepta) to identify outliers .

Q. What are the environmental persistence indicators for this compound, and how are they assessed?

- Methodological Answer :

- Half-Life Studies : Conduct hydrolysis experiments at varying pH levels (pH 3–10) and temperatures (20–60°C).

- Bioaccumulation Potential : Use octanol-water partition coefficients (log Kₒw) derived from shake-flask methods.

- Ecotoxicity : Test acute toxicity in Daphnia magna or algal models under OECD guidelines .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) predict the reactivity of this compound in novel applications?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-311++G(d,p) basis sets to study bond dissociation energies (C-F vs. C-H).

- Molecular Dynamics (MD) : Simulate interfacial behavior in fluorinated solvents to assess compatibility with materials like Nafion®.

- Validation : Correlate computational results with experimental kinetics (e.g., radical scavenging assays) .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, density) for this compound?

- Methodological Answer :

- Meta-Analysis : Systematically review literature using PRISMA guidelines to identify methodological inconsistencies (e.g., calibration standards, purity thresholds).

- Reproducibility Studies : Replicate experiments under controlled conditions (ISO/IEC 17025) and publish raw datasets for peer validation .

Q. How can factorial design optimize the synthesis of this compound to minimize perfluorinated impurities?

- Methodological Answer :

- Variables : Catalyst concentration (SbF₅), reaction time, and temperature.

- Response Surface Methodology (RSM) : Use a central composite design to model interactions and identify optimal conditions.

- Impurity Profiling : Quantify PFAS byproducts via UPLC-QTOF-MS and adjust factors to suppress their formation .

Q. What theoretical frameworks explain the compound’s interaction with biological membranes or proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with membrane transporters (e.g., albumin).

- Free Energy Perturbation (FEP) : Calculate ΔG of insertion into lipid bilayers to predict bioavailability.

- Experimental Cross-Check : Validate with fluorescence anisotropy or surface plasmon resonance (SPR) .

Q. How do isotopic labeling studies (e.g., ¹⁸O, ²H) elucidate degradation pathways of this compound in environmental matrices?

- Methodological Answer :

- Stable Isotope Probing (SIP) : Introduce ¹⁸O-labeled H₂O in degradation experiments to track oxygen incorporation into metabolites.

- LC-HRMS : Identify labeled intermediates (e.g., perfluorohexanoic acid) and propose cleavage mechanisms.

- Kinetic Isotope Effects (KIE) : Compare degradation rates of labeled vs. unlabeled compounds to infer rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.